molecular formula C16H8O3 B13754548 Phenanthro[2,3-c]furan-8,10-dione CAS No. 5665-50-9

Phenanthro[2,3-c]furan-8,10-dione

Cat. No.: B13754548
CAS No.: 5665-50-9
M. Wt: 248.23 g/mol
InChI Key: DOUQHYUWLTYTIV-UHFFFAOYSA-N
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Description

2,3-Phenanthrenedicarboxylic anhydride is an organic compound with the molecular formula C16H8O3 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two carboxylic anhydride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Phenanthrenedicarboxylic anhydride can be synthesized through several methods. One common approach involves the reaction of phenanthrene with maleic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions with an appropriate solvent like dichloromethane. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of 2,3-Phenanthrenedicarboxylic anhydride often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Phenanthrenedicarboxylic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Phenanthrenedicarboxylic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Phenanthrenedicarboxylic anhydride involves its reactivity with nucleophiles. The anhydride groups are highly electrophilic and can react with nucleophilic species such as amines, alcohols, and thiols. This reactivity allows the compound to form various derivatives and interact with biological molecules, potentially affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Naphthalenedicarboxylic anhydride
  • 1,2-Phthalic anhydride
  • 2,3-Pyrazinedicarboxylic anhydride

Uniqueness

2,3-Phenanthrenedicarboxylic anhydride is unique due to its phenanthrene backbone, which imparts distinct chemical properties compared to other anhydrides. Its structure allows for specific interactions and reactivity patterns that are not observed in simpler anhydrides like phthalic anhydride .

Properties

CAS No.

5665-50-9

Molecular Formula

C16H8O3

Molecular Weight

248.23 g/mol

IUPAC Name

naphtho[1,2-f][2]benzofuran-8,10-dione

InChI

InChI=1S/C16H8O3/c17-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(18)19-15/h1-8H

InChI Key

DOUQHYUWLTYTIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=O)OC4=O

Origin of Product

United States

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